molecular formula C4H5F3O2 B6279545 2-(2,2,2-trifluoroethoxy)acetaldehyde CAS No. 1248226-62-1

2-(2,2,2-trifluoroethoxy)acetaldehyde

Cat. No.: B6279545
CAS No.: 1248226-62-1
M. Wt: 142.1
InChI Key:
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Description

2-(2,2,2-Trifluoroethoxy)acetaldehyde is an organic compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoroethoxy group attached to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethoxy)acetaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde under controlled conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)ethanol
  • 2-(2,2,2-Trifluoroethoxy)acetic acid
  • 2-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

2-(2,2,2-Trifluoroethoxy)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a versatile intermediate in organic synthesis and enhances its utility in various chemical transformations .

Properties

CAS No.

1248226-62-1

Molecular Formula

C4H5F3O2

Molecular Weight

142.1

Purity

50

Origin of Product

United States

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